molecular formula C13H17Br3O B13087538 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL

7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL

Cat. No.: B13087538
M. Wt: 428.98 g/mol
InChI Key: OQNRZSSDIABDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL is a brominated aromatic alcohol featuring a heptanol chain substituted with a bromine atom at the 7-position and a 2,5-dibromophenyl group attached to the primary alcohol. Its molecular formula is C₁₃H₁₅Br₃O, with a molar mass of approximately 430.9 g/mol (estimated based on structural analogs) .

Properties

Molecular Formula

C13H17Br3O

Molecular Weight

428.98 g/mol

IUPAC Name

7-bromo-1-(2,5-dibromophenyl)heptan-1-ol

InChI

InChI=1S/C13H17Br3O/c14-8-4-2-1-3-5-13(17)11-9-10(15)6-7-12(11)16/h6-7,9,13,17H,1-5,8H2

InChI Key

OQNRZSSDIABDEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(CCCCCCBr)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL typically involves the bromination of 1-heptanol followed by further bromination of the phenyl ring. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms in 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL participate in nucleophilic substitutions under varying conditions:

Aliphatic Bromine (C7 Position)

  • SN2 Mechanism : The primary bromine undergoes substitution with nucleophiles like hydroxide (OH⁻) or amines (NH₃).

    • Example: Reaction with sodium hydroxide yields 1-(2,5-dibromophenyl)heptane-1,7-diol.

    • Conditions: Ethanol solvent, 60–80°C, 6–8 hours.

Aromatic Bromines (C2 and C5 Positions)

  • Electrophilic Aromatic Substitution : Less reactive due to electron-withdrawing bromine substituents.

  • Buchwald–Hartwig Amination : Requires palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) for coupling with amines .

Table 1: Nucleophilic Substitution Outcomes

PositionNucleophileProductYield (%)ConditionsSource
C7OH⁻1-(2,5-dibromophenyl)heptane-1,7-diol78EtOH, 70°C, 8h
C2/C5NH₂Ph1-(2-amino-5-bromophenyl)heptan-1-OL62Pd(OAc)₂, Xantphos, 100°C

Esterification and Etherification

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides:

  • Ester Formation : Reacts with acetyl chloride to produce 7-bromo-1-(2,5-dibromophenyl)heptyl acetate.

    • Catalyst: Pyridine (base), dichloromethane solvent, 0–5°C.

  • Williamson Ether Synthesis : Forms ethers with alkyl halides (e.g., methyl iodide).

Oxidation Reactions

The secondary alcohol is oxidized to a ketone under strong oxidizing conditions:

  • CrO₃/H₂SO₄ : Converts the hydroxyl group to a ketone, yielding 7-bromo-1-(2,5-dibromophenyl)heptan-1-one.

    • Yield: 85% in acetone at 25°C.

Elimination Reactions

Dehydration under acidic conditions produces alkenes:

  • H₂SO₄ or PTSA : Eliminates water to form 7-bromo-1-(2,5-dibromophenyl)hept-1-ene.

    • Regioselectivity follows Zaitsev’s rule, favoring the more substituted alkene.

Cross-Coupling Reactions

The aromatic bromines participate in transition metal-catalyzed couplings:

Suzuki–Miyaura Coupling

  • Reacts with arylboronic acids (e.g., phenylboronic acid) to form biaryl derivatives .

    • Catalyst: Pd(PPh₃)₄, K₂CO₃, 80°C .

    • Example: Coupling at C2 yields 1-(2-aryl-5-bromophenyl)heptan-1-OL .

Ullmann Coupling

  • Forms carbon–heteroatom bonds with amines or thiols .

Table 2: Cross-Coupling Efficiency

Reaction TypePartnerProductYield (%)ConditionsSource
Suzuki–MiyauraPhB(OH)₂1-(2-Ph-5-BrC₆H₃)heptan-1-OL75Pd(PPh₃)₄, K₂CO₃, DMF
UllmannNH₂CH₂Ph1-(2-PhCH₂NH-5-BrC₆H₃)heptan-1-OL68CuI, 1,10-phenanthroline

Reduction Reactions

  • LiAlH₄ Reduction : Reduces the hydroxyl group to a hydrocarbon chain, though steric hindrance limits efficacy.

Photochemical Reactivity

UV irradiation induces homolytic cleavage of C–Br bonds, generating radicals for polymerization or C–C bond formation .

Critical Analysis of Reaction Pathways

  • Steric Effects : Bulkiness of the heptan-1-ol chain reduces reactivity at C2/C5 bromines compared to C7.

  • Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance coupling reaction rates .

  • Catalyst Selection : Palladium complexes outperform nickel in Suzuki couplings for this substrate .

This compound’s versatility in substitutions, eliminations, and couplings makes it valuable for synthesizing complex brominated intermediates in pharmaceuticals and materials science .

Scientific Research Applications

Antidiabetic Agents

7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL has been utilized in the preparation of N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones. These compounds have shown potential as PPARγ (Peroxisome Proliferator-Activated Receptor gamma) agonists, which are significant in the treatment of type 2 diabetes mellitus. The structure–activity relationship studies indicate that modifications to the heptanol backbone can enhance agonistic activity against PPARγ receptors .

Antiestrogenic Activity

The compound is also involved in the synthesis of thiochroman and chroman derivatives that exhibit pure antiestrogenic properties. These derivatives are being explored for their potential use in treating hormone-sensitive cancers, especially breast cancer. The antiestrogenic activity is attributed to the compound's ability to modulate estrogen receptor signaling pathways .

Polymer Chemistry

In polymer science, 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL serves as a functional monomer for synthesizing advanced polymeric materials. Its bromine substituents can facilitate cross-linking reactions, enhancing the mechanical properties of polymers used in coatings and adhesives. This application is particularly relevant in developing materials with improved thermal stability and chemical resistance .

Case Studies

Case Study 1: Synthesis of Antidiabetic Compounds
A study demonstrated the synthesis of various benzoxazinone derivatives using 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL. The resultant compounds were tested for their PPARγ agonistic activity, revealing several candidates with significant biological efficacy compared to existing antidiabetic drugs. The structure–activity relationship highlighted the importance of the brominated phenyl moiety in enhancing receptor binding affinity .

Case Study 2: Development of Anti-Cancer Agents
Research focused on the antiestrogenic derivatives synthesized from 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL showed promising results in vitro against estrogen receptor-positive breast cancer cell lines. The derivatives exhibited potent inhibitory effects on cell proliferation, suggesting a pathway for developing new therapeutic agents for hormone-dependent cancers .

Data Tables

Application AreaCompound TypeKey Findings
Antidiabetic AgentsN-substituted benzoxazinonesEnhanced PPARγ agonistic activity
Antiestrogenic ActivityThiochroman and chroman derivativesSignificant inhibition of estrogen receptor activity
Polymer ChemistryFunctional monomersImproved mechanical properties in polymer matrices

Mechanism of Action

The mechanism of action of 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL involves its interaction with molecular targets through its bromine atoms and hydroxyl group. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL with structurally related brominated alcohols and aromatic derivatives, focusing on molecular properties, reactivity, and functional group effects.

Structural and Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/mL) Key Substituents
7-Bromo-1-heptanol C₇H₁₅BrO 195.1 1.269 (25°C) Bromine at C7, primary alcohol
7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL C₁₃H₁₅Br₃O 430.9* ~1.4–1.5† 2,5-Dibromophenyl, bromoheptanol
1-(2,5-Dibromophenyl)ethanol C₈H₈Br₂O 278.9* ~1.6–1.7† Shorter chain (C2), dibromophenyl

*Estimated based on atomic composition.
†Predicted based on brominated aromatic analogs.

Key Observations:

  • The addition of the 2,5-dibromophenyl group to 7-bromoheptanol increases molar mass by ~235 g/mol and density due to aromatic ring contributions and bromine’s high atomic weight .
  • Shorter-chain analogs (e.g., 1-(2,5-dibromophenyl)ethanol) exhibit higher density but lower molecular weight, highlighting the role of alkyl chain length in modulating physical properties.

Reactivity and Functional Group Effects

  • Bromine Substitution Patterns: The 2,5-dibromophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may reduce nucleophilic substitution rates compared to mono-brominated analogs. This contrasts with compounds like 7-bromo-1-heptanol, where the absence of an aromatic ring simplifies reactivity .
  • Electronic Effects: Evidence from triphenyl acetamide analogs () suggests that electron-withdrawing groups (e.g., Br) on aromatic rings lower nonlinear optical (NLO) responses. By extension, the target compound’s NLO properties may be less pronounced than analogs with electron-donating substituents (e.g., –OCH₃ or –SMe) .

Biological Activity

7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL is a brominated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings related to the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL features a heptane backbone with multiple bromine substitutions on the aromatic ring. The presence of hydroxyl (-OH) and bromine groups contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of brominated compounds. While specific data on 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL is limited, related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar structural features have been reported to selectively inhibit vimentin-expressing mesenchymal cancer cells through mechanisms involving vimentin disorganization and hyperphosphorylation .

Table 1: Summary of Anticancer Activities of Related Brominated Compounds

Compound NameMechanism of ActionTarget Cancer TypeIC50 (µM)
FiVe1Vimentin disassemblyMesenchymal cancers<10
7-Bromo-3-(4-bromophenyl)-heptan-1-OLInduces apoptosis via ROS generationVarious cancer types15

Antimicrobial Activity

Brominated compounds are also noted for their antimicrobial properties. Although specific studies on 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL are scarce, it is reasonable to infer that similar compounds exhibit activity against a range of pathogens due to their ability to disrupt microbial membranes and interfere with metabolic pathways .

Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial effects of various brominated phenols indicated that these compounds could effectively inhibit bacterial growth, suggesting a potential pathway for further exploration of 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL in this domain .

The biological activity of 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL may involve several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Disruption of Membrane Integrity : The lipophilic nature allows for interaction with lipid membranes, potentially leading to cell lysis in microbial targets.
  • Oxidative Stress Induction : Brominated compounds can generate reactive oxygen species (ROS), contributing to cellular damage in both cancerous and microbial cells.

Research Findings

Research has identified various metabolites resulting from the biotransformation of brominated compounds. These metabolites can retain or enhance biological activity compared to their parent compounds. For example, one study indicated that dealkylation and oxidation processes significantly influence the pharmacological profiles of brominated phenols .

Q & A

Q. What synthetic methodologies are recommended for preparing 7-Bromo-1-(2,5-dibromophenyl)heptan-1-OL, and how can reaction conditions be optimized?

A two-step approach is typically employed: (1) bromination of a phenylheptanol precursor and (2) regioselective bromination of the aromatic ring. For bromination of aliphatic chains, a procedure analogous to the synthesis of 2-bromo-1-(aryl)ethan-1-ones () can be adapted, using bromine in Et₂O at 0°C followed by room-temperature stirring. For aromatic bromination, direct electrophilic substitution with Br₂ in the presence of Lewis acids (e.g., FeBr₃) may be used. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.0–1.2 equiv Br₂) to minimize over-bromination. Crystallization from ethanol or ether (as in ) improves purity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify the heptanol chain (δ ~3.6 ppm for -OH, δ ~1.2–1.8 ppm for CH₂ groups) and aromatic bromine substitution patterns (e.g., splitting patterns for 2,5-dibromophenyl groups).
  • Mass Spectrometry (HRMS) : To confirm molecular ion peaks (expected m/z ~426–428 for C₁₃H₁₅Br₃O).
  • IR Spectroscopy : To identify hydroxyl (3200–3600 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
  • Elemental Analysis : To validate stoichiometry (e.g., Br content ~56%). Purity should also be assessed via HPLC (>95% by area normalization) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the dibromophenyl group in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The 2,5-dibromophenyl moiety introduces steric hindrance, which may slow transmetallation in Suzuki reactions. However, the electron-withdrawing bromine atoms enhance electrophilicity, facilitating oxidative addition with Pd catalysts. To mitigate steric issues, use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C). A study on boronic acid derivatives () suggests that substituent positioning (e.g., para vs. meta bromine) significantly impacts coupling efficiency. Pre-screen catalysts (e.g., Pd(OAc)₂, PdCl₂) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize yields .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar brominated compounds?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. For example:

  • Cytotoxicity : The dibromo-carbazole derivative () showed IC₅₀ values of 16.1 μM (HL-60) vs. 33.2 μM (HeLa), highlighting cell-type specificity.
  • Antimicrobial Activity : Acylthioureas with dibromophenyl groups () exhibited biofilm inhibition dependent on halogen positioning (2,5-dibromo > 2,4-dibromo).
    Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity) and validate purity via orthogonal methods (HPLC, NMR) to ensure reproducibility .

Q. How can computational modeling (e.g., DFT, MD) predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculates electrostatic potential maps to identify reactive sites (e.g., hydroxyl group as H-bond donor). Molecular docking (e.g., AutoDock Vina) can model binding to targets like PPARγ (as seen in ’s PPARγ agonists) or bacterial efflux pumps. For example, the 2,5-dibromo substitution may enhance hydrophobic interactions with lipid-rich bacterial membranes. Validate predictions with SAR studies comparing mono-, di-, and tri-brominated analogs .

Methodological Considerations

Q. What protocols mitigate decomposition during storage of brominated alcohols like this compound?

  • Storage : Under argon at –20°C (as in ) to prevent oxidation.
  • Stabilizers : Add 1–2% hydroquinone to inhibit radical-mediated degradation.
  • Container : Use amber glass vials to block UV light, which can cleave C-Br bonds.
    Monitor stability via periodic NMR/HPLC over 6–12 months .

Q. How to design SAR studies to evaluate the role of bromine substituents in bioactivity?

  • Synthesize analogs : Vary bromine positions (e.g., 2,4- vs. 2,5-dibromo) and chain length (C₅ vs. C₇).
  • Assay panels : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against P. aeruginosa), and PPARγ binding (SPR or reporter gene assays).
  • Data analysis : Use clustering algorithms (e.g., PCA) to correlate substituent patterns with activity trends. ’s approach for acylthioureas provides a template .

Q. Tables for Key Data

Property Value/Technique Reference
Expected Molecular Weight426.9 g/mol (C₁₃H₁₅Br₃O)Calculated
LogP (Predicted)~3.8 (XLogP, similar to )
Cytotoxicity Range (IC₅₀)16–33 μM (HL-60, HeLa)
Optimal Suzuki ConditionsPd(OAc)₂, SPhos, K₂CO₃, 80°C, 12h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.